N-cyclohexylpyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

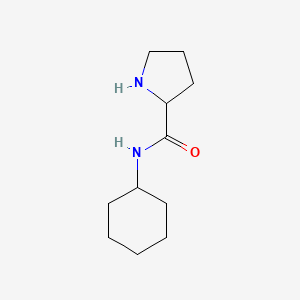

N-cyclohexylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H20N2O It is characterized by the presence of a cyclohexyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylpyrrolidine-2-carboxamide typically involves the reaction of cyclohexylamine with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity and consistency.

Análisis De Reacciones Químicas

Dehydrogenation to N-Cyclohexylpyrrole

N-Cyclohexylpyrrolidine-2-carboxamide undergoes palladium-catalyzed dehydrogenation to form N-cyclohexylpyrrole under acidic conditions. This reaction is part of a formal aromaticity transfer process involving phenols and pyrrolidines .

Reaction Conditions and Performance

| Reactants | Catalyst System | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| This compound | Pd/C (10 mol%), TfOH (25 mol%) | 150°C | 12 h | N-Cyclohexylpyrrole | 55% (NMR) |

Key Observations

-

The reaction proceeds via a proposed mechanism involving cyclohexanone intermediates and 1,3-hydride shifts .

-

By-products such as N-phenylpyrrolidine (4) and N-cyclohexylpyrrolidine (5) are transient intermediates, which are further dehydrogenated to the final product .

Condensation with Carbonyl Compounds

The carboxamide group participates in acid-catalyzed condensation reactions with carbonyl-containing species. For example, in the presence of TfOH and Pd/C, this compound reacts with cyclohexanone or cyclohexenone to form intermediates that dehydrogenate into aromatic heterocycles .

Mechanistic Insights

-

Cyclohexanone Condensation : The carbonyl group reacts with the pyrrolidine’s α-carbon, forming a Schiff base-like intermediate.

-

1,3-Hydride Transfer : Facilitated by palladium, this step generates a dihydropyrrole structure.

-

Aromatization : Final dehydrogenation yields the pyrrole ring .

Hydrolysis of the Amide Bond (Plausible Reaction)

While not explicitly documented in the provided sources, the carboxamide group is susceptible to hydrolysis under acidic or basic conditions, a common reaction for amides.

Expected Products

-

Acidic Hydrolysis: Pyrrolidine-2-carboxylic acid + Cyclohexylamine.

-

Basic Hydrolysis: Pyrrolidine-2-carboxylate salt + Cyclohexylamine.

Participation in Hydrogen-Bonding Networks

The carboxamide oxygen engages in hydrogen bonding with catalytic residues (e.g., Tyr158 in InhA) and cofactors like NAD+, as observed in structural analogs . This interaction is critical for orienting the compound in enzyme active sites but does not constitute a stoichiometric reaction.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-Cyclohexylpyrrolidine-2-carboxamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties enable the development of drugs with enhanced efficacy and reduced side effects. This compound is particularly noted for its role in synthesizing peptide analogs and other pharmaceutical intermediates, which are vital in drug formulation and biological research .

Key Insights:

- Targeting Neurological Disorders: Research indicates that compounds derived from this compound have been utilized in developing treatments for conditions such as schizophrenia and anxiety disorders .

- Peptide Synthesis: It acts as a protecting group for amino acids during peptide synthesis, facilitating the production of complex peptides essential for therapeutic applications .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. This research is crucial for understanding potential therapeutic agents' action pathways.

Case Study: InhA Inhibition

A notable study reported the discovery of pyrrolidine carboxamides, including this compound, as potent inhibitors of InhA, an enzyme critical in the fatty acid elongation cycle of Mycobacterium tuberculosis. High-throughput screening identified these compounds as promising candidates for new antitubercular agents, with one lead compound showing an IC50 value of 10.05 μM .

Material Science

The compound is also applied in material science, particularly in developing novel materials such as polymers with specific properties. These materials can be utilized in drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.

Properties:

- Polymer Development: this compound can be integrated into polymer matrices to improve drug solubility and release profiles .

Organic Synthesis

In organic synthesis, this compound is valued for its high selectivity and yield in various reactions. Its application extends to synthesizing high-purity compounds necessary for laboratory research.

Advantages:

- High Yield Reactions: The compound has been utilized in reactions that require precise control over product formation, yielding high-purity outputs essential for subsequent applications .

Mecanismo De Acción

The mechanism of action of N-cyclohexylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

N-cyclohexylpyrrolidine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.

Cyclohexylamine: Contains the cyclohexyl group but lacks the pyrrolidine and carboxamide components.

Pyrrolidine-2-carboxamide: Contains the pyrrolidine and carboxamide groups but lacks the cyclohexyl group.

Uniqueness

N-cyclohexylpyrrolidine-2-carboxamide is unique due to the combination of its cyclohexyl, pyrrolidine, and carboxamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

N-Cyclohexylpyrrolidine-2-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, a cyclohexyl group, and a carboxamide functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, modulating the activity of enzymes and receptors. Preliminary studies suggest that it may inhibit inflammatory mediators and influence cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cell lines from oxidative stress-induced cell death, indicating neuroprotective properties.

- Antioxidant Activity : Its structure may provide protective effects against oxidative stress, contributing to overall cellular health.

- Antimicrobial and Anticancer Properties : Ongoing research is investigating the compound's potential antimicrobial and anticancer effects, although specific findings are still emerging.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Anti-inflammatory | Reduced pro-inflammatory cytokine production in macrophage cultures. |

| Neuroprotective | Decreased cell death in neuronal cell lines under oxidative stress conditions. |

| Antioxidant | Exhibited protective effects against oxidative stress. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclohexyl-2-pyrrolidone | Pyrrolidone ring | Neurotransmitter modulation |

| 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide | Phenyl group on pyrrolidine | Potential anti-HIV activity |

Propiedades

IUPAC Name |

N-cyclohexylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h9-10,12H,1-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKXTJCSRJRBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.